molecular formula C26H23N3O4S B10816181 Flaviviruses-IN-3

Flaviviruses-IN-3

Cat. No.: B10816181
M. Wt: 473.5 g/mol
InChI Key: BFDIEQUQKQXLAS-UHFFFAOYSA-N
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Description

Flaviviruses-IN-3 is a compound that has garnered significant interest in the scientific community due to its potential antiviral properties. This compound is specifically designed to inhibit the replication of flaviviruses, a genus of viruses that includes notable pathogens such as dengue virus, Zika virus, and West Nile virus. The development of this compound represents a promising step towards combating these viruses, which pose a substantial threat to global health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flaviviruses-IN-3 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core structure, which is then functionalized with specific groups to enhance its antiviral activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Flaviviruses-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antiviral properties and pharmacokinetic profile.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, pH levels, and reaction times.

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced antiviral activity. These derivatives are further tested for their efficacy against various flaviviruses to identify the most potent inhibitors.

Scientific Research Applications

Flaviviruses-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of antiviral activity and the structure-activity relationships of flavivirus inhibitors. In biology, this compound is used to investigate the replication and pathogenesis of flaviviruses, providing insights into potential therapeutic targets. In medicine, this compound holds promise as a lead candidate for the development of antiviral drugs, offering a potential treatment option for diseases caused by flaviviruses. Additionally, in the industry, this compound is utilized in the development of diagnostic assays and antiviral coatings for medical devices.

Mechanism of Action

The mechanism of action of Flaviviruses-IN-3 involves the inhibition of key enzymes and proteins essential for the replication of flaviviruses. This compound targets the viral RNA-dependent RNA polymerase, preventing the synthesis of viral RNA and thereby halting the replication process. Additionally, this compound interferes with the assembly and maturation of viral particles, further reducing the viral load in infected cells. The molecular pathways involved in its mechanism of action include the disruption of viral protein-protein interactions and the inhibition of viral genome replication.

Comparison with Similar Compounds

Flaviviruses-IN-3 is unique in its ability to target multiple stages of the flavivirus replication cycle, making it a potent inhibitor compared to other similar compounds. Some of the similar compounds include isobavachalcone and corosolic acid, which also exhibit antiviral activity against flaviviruses . this compound stands out due to its higher potency and broader spectrum of activity. Unlike other compounds that may only target a single stage of the viral life cycle, this compound offers a multi-faceted approach to inhibiting viral replication, making it a valuable candidate for further development as an antiviral drug.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-3-18-8-10-19(11-9-18)25-16-23(22-6-4-5-7-24(22)28-25)26(31)27-20-12-14-21(15-13-20)34(32,33)29-17(2)30/h4-16H,3H2,1-2H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDIEQUQKQXLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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